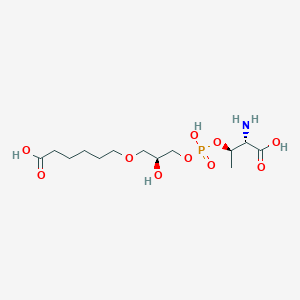
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine, also known as LPA-PT, is a phospholipid molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is synthesized through a complex chemical process and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is not fully understood. However, it is thought to work by binding to LPA receptors and activating downstream signaling pathways. This leads to a range of biochemical and physiological effects, including inhibition of cell migration and invasion, and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several biochemical and physiological effects. One of the most significant effects is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments is its ability to inhibit cell migration and invasion. This effect has been observed in various cancer cell lines and could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. However, there are also some limitations to using 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine in lab experiments. One of the main limitations is the complexity of the synthesis method, which can make it difficult and expensive to produce large quantities of the molecule.
Zukünftige Richtungen
There are several future directions for research on 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. One potential direction is the development of new cancer treatments based on the molecule's ability to inhibit cell migration and invasion. Additionally, further research is needed to fully understand the molecule's mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for further optimization of the synthesis method to improve the yield and purity of the final product.
Synthesemethoden
The synthesis of 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine is a complex process that involves several steps. The first step involves the synthesis of 1-O-hexadecyl-sn-glycerol-3-phosphate, which is then reacted with an activated carboxylic acid to form 1-O-hexadecyl-sn-glycero-3-phospho-(5'-carboxypentyl)threonine. This molecule is then deprotected to yield 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have several potential scientific research applications. One of the most promising applications is in the field of cancer research. This molecule has been shown to inhibit the migration and invasion of cancer cells, which could potentially lead to the development of new cancer treatments. Additionally, 1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine has been found to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
158059-97-3 |
|---|---|
Produktname |
1-O-(5'-Carboxypentyl)glycero-3-phosphothreonine |
Molekularformel |
C13H26NO10P |
Molekulargewicht |
387.32 g/mol |
IUPAC-Name |
6-[(2S)-3-[[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-hydroxyphosphoryl]oxy-2-hydroxypropoxy]hexanoic acid |
InChI |
InChI=1S/C13H26NO10P/c1-9(12(14)13(18)19)24-25(20,21)23-8-10(15)7-22-6-4-2-3-5-11(16)17/h9-10,12,15H,2-8,14H2,1H3,(H,16,17)(H,18,19)(H,20,21)/t9-,10+,12+/m1/s1 |
InChI-Schlüssel |
CYVCRELICGRMTP-SCVCMEIPSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)OC[C@H](COCCCCCC(=O)O)O |
SMILES |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
Kanonische SMILES |
CC(C(C(=O)O)N)OP(=O)(O)OCC(COCCCCCC(=O)O)O |
Andere CAS-Nummern |
158059-97-3 |
Synonyme |
1-O-(5'-carboxypentyl)glycero-3-phosphothreonine H-GPT-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
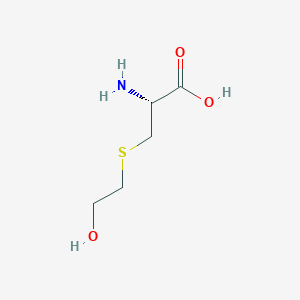
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
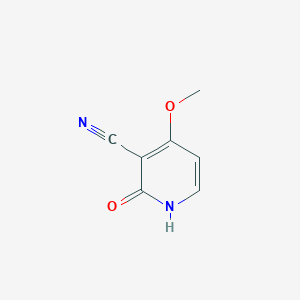
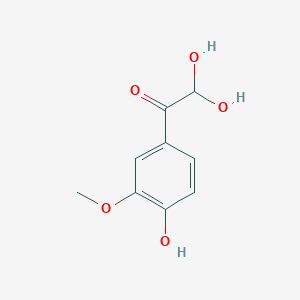
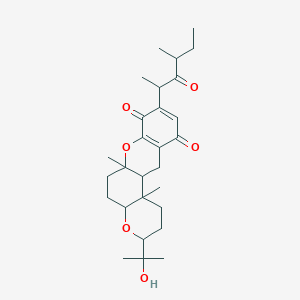
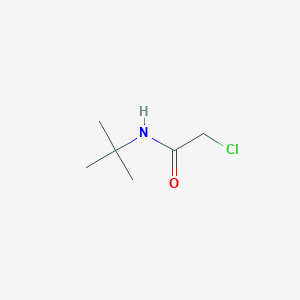
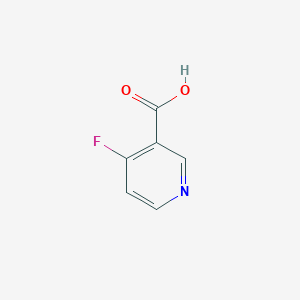
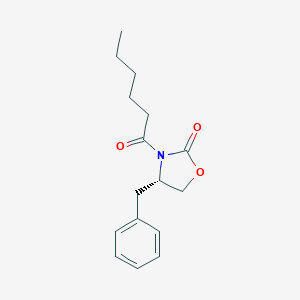

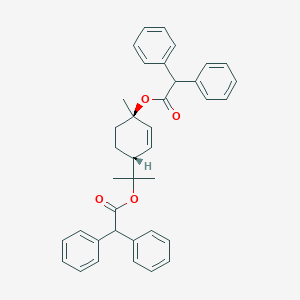
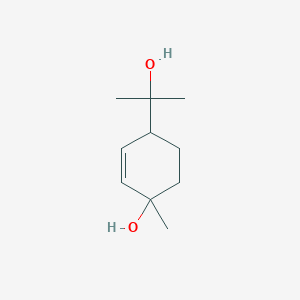
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)